(5-Amino-2-fluorophenyl)methanesulfonyl fluoride
Overview
Description
(5-Amino-2-fluorophenyl)methanesulfonyl fluoride is a chemical compound with the molecular formula C7H7F2NO2S and a molecular weight of 207.2 g/mol It is characterized by the presence of an amino group, a fluorine atom, and a methanesulfonyl fluoride group attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of (5-Amino-2-fluorophenyl)methanesulfonyl fluoride is acetylcholinesterase (AChE) . AChE is an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .
Mode of Action
This compound acts as a potent inhibitor of AChE . It interacts with the enzyme, leading to a decrease in the breakdown of acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting the action of AChE . This inhibition disrupts the normal breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The increased levels of acetylcholine can then continue to stimulate the post-synaptic neuron, leading to prolonged cholinergic effects.
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels . This can result in prolonged muscle contraction and stimulation of glands, affecting various physiological processes regulated by the cholinergic system.
Biochemical Analysis
Biochemical Properties
(5-Amino-2-fluorophenyl)methanesulfonyl fluoride plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as serine proteases, where it forms a covalent bond with the active site serine residue, leading to enzyme inhibition . This interaction is crucial for studying enzyme mechanisms and developing potential therapeutic agents.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting specific enzymes, which can alter cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of serine proteases can affect processes such as apoptosis, inflammation, and cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of enzyme active sites. By binding to the serine residue in the active site of serine proteases, it prevents substrate access and subsequent catalysis . This inhibition can lead to changes in gene expression and cellular responses, making it a valuable tool for studying enzyme function and regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that its inhibitory effects on enzymes can persist, but the extent of inhibition may decrease with time due to degradation or metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as tissue damage and adverse physiological responses have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes responsible for its degradation and elimination . It may affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways. Understanding these interactions is crucial for predicting the compound’s pharmacokinetics and potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity, as it needs to be in proximity to its target enzymes to exert its inhibitory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-fluorophenyl)methanesulfonyl fluoride typically involves the introduction of the methanesulfonyl fluoride group to a fluorinated aniline derivative. One common method involves the reaction of 5-amino-2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(5-Amino-2-fluorophenyl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives.
Coupling Reactions: The amino group can also participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonyl derivatives, while reduction can yield amine derivatives. Substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
(5-Amino-2-fluorophenyl)methanesulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl fluoride group.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (5-Amino-2-chlorophenyl)methanesulfonyl fluoride
- (5-Amino-2-bromophenyl)methanesulfonyl fluoride
- (5-Amino-2-iodophenyl)methanesulfonyl fluoride
Uniqueness
(5-Amino-2-fluorophenyl)methanesulfonyl fluoride is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to target proteins compared to other halogenated analogs .
Properties
IUPAC Name |
(5-amino-2-fluorophenyl)methanesulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c8-7-2-1-6(10)3-5(7)4-13(9,11)12/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMNLARHIBLWMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CS(=O)(=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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